molecular formula C15H11ClF3NO3 B1329903 Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate CAS No. 58105-66-1

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate

Cat. No.: B1329903
CAS No.: 58105-66-1
M. Wt: 345.7 g/mol
InChI Key: PLOQUFPZQGEZJP-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Halogenation: The aromatic ring is halogenated using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the chlorinated and trifluoromethylated aromatic compound with 2-amino-5-hydroxybenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, tin chloride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-chloro-5-(trifluoromethyl)benzoate
  • 2-Amino-5-chloro-2-fluorobenzophenone

Uniqueness

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chloro substituent enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c1-22-14(21)10-7-9(3-4-12(10)20)23-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQUFPZQGEZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206833
Record name Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58105-66-1
Record name Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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